molecular formula C17H16 B11825060 1,2,3,10b-Tetrahydro-2-methylfluoranthene

1,2,3,10b-Tetrahydro-2-methylfluoranthene

Cat. No.: B11825060
M. Wt: 220.31 g/mol
InChI Key: HMXKXFJEPMFKRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,10b-Tetrahydro-2-methylfluoranthene involves the hydrogenation of fluoranthene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,10b-Tetrahydro-2-methylfluoranthene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form fluoranthene derivatives.

    Reduction: Further reduction can lead to more saturated hydrocarbon derivatives.

    Substitution: Electrophilic substitution reactions can occur, introducing different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

    Oxidation: Fluoranthene derivatives with additional oxygen-containing functional groups.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated or nitrated fluoranthene derivatives.

Scientific Research Applications

1,2,3,10b-Tetrahydro-2-methylfluoranthene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its role in oxidative DNA damage.

    Medicine: Investigated for its potential use in drug development and as a reference substance for drug impurities.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 1,2,3,10b-Tetrahydro-2-methylfluoranthene involves its interaction with biological molecules, leading to oxidative stress and DNA damage. The compound can generate reactive oxygen species (ROS) that interact with DNA, proteins, and lipids, causing cellular damage and potentially leading to mutagenesis and carcinogenesis .

Comparison with Similar Compounds

    Fluoranthene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the tetrahydro and methyl groups.

    2-Methylfluoranthene: A derivative of fluoranthene with a methyl group at the 2-position, known for its environmental impact.

Comparison: 1,2,3,10b-Tetrahydro-2-methylfluoranthene is unique due to its tetrahydro structure and the presence of a methyl group, which can influence its chemical reactivity and biological effects. Compared to fluoranthene, it is more saturated and may have different physical and chemical properties. Its role as an intermediate in the synthesis of 2-Methylfluoranthene highlights its importance in environmental studies and industrial applications .

Properties

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

2-methyl-1,2,3,10b-tetrahydrofluoranthene

InChI

InChI=1S/C17H16/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-8,11,16H,9-10H2,1H3

InChI Key

HMXKXFJEPMFKRT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3=CC=CC=C3C4=CC=CC(=C24)C1

Origin of Product

United States

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